2-(3-Chloro-4-fluorophenyl)oxirane
Description
Significance of Aryl Oxiranes as Synthetic Intermediates and Reactive Motifs
The significance of aryl oxiranes stems from their utility as versatile synthetic intermediates. The inherent strain of the three-membered epoxide ring, coupled with the electronic influence of the aryl substituent, makes them susceptible to a variety of regioselective and stereoselective ring-opening reactions. rsc.org This reactivity is harnessed by chemists to introduce diverse functional groups and build molecular complexity.
Aryl oxiranes are key precursors in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polymers. cymitquimica.com The electrophilic nature of the epoxide ring facilitates nucleophilic attack, leading to the formation of β-substituted alcohols, which are common structural motifs in many biologically active molecules. For instance, the ring-opening of aryl epoxides with various nucleophiles can yield precursors for drugs. Furthermore, their reactions are central to the production of epoxy resins and other specialty materials.
The reactivity of the oxirane ring can be finely tuned by the nature and position of substituents on the aromatic ring. Electron-withdrawing or electron-donating groups can influence the rate and regioselectivity of the ring-opening reaction, providing chemists with a powerful tool for controlling synthetic outcomes.
General Overview of Research Trends in Halogenated Oxiranes
The introduction of halogen atoms onto the aryl ring of oxiranes has been a focal point of considerable research. Halogenated oxiranes exhibit distinct chemical and physical properties compared to their non-halogenated counterparts. The presence of halogens, such as chlorine and fluorine, can significantly alter the electronic distribution within the molecule, thereby influencing its reactivity, lipophilicity, and metabolic stability. cymitquimica.com
Research in this area has explored several key aspects:
Synthesis: Developing efficient and stereoselective methods for the synthesis of halogenated aryl oxiranes is an ongoing endeavor. Common strategies include the epoxidation of halogenated styrenes.
Reactivity: Studies have investigated how the type and position of the halogen substituent affect the regioselectivity and stereoselectivity of epoxide ring-opening reactions. For example, the fluorine atom at the 4-position in a phenyl ring can increase electronegativity, potentially enhancing stability against oxidative degradation.
Computational Studies: Theoretical calculations, such as ab initio self-consistent-field molecular orbital procedures, have been employed to understand the reactive properties of halogenated hydrocarbon epoxides. nih.gov These studies help in predicting their reactivity and potential biological activity. nih.gov
Applications: A significant driver of research into halogenated oxiranes is their potential application in the synthesis of new materials and biologically active compounds. The halogen atoms can serve as synthetic handles for further functionalization or can be integral to the desired properties of the final product.
Scope of Academic Inquiry into 2-(3-Chloro-4-fluorophenyl)oxirane and Related Structures
The academic inquiry into this compound and its structural relatives is situated at the intersection of synthetic methodology development and the exploration of structure-activity relationships. While detailed research specifically on this compound is not extensively documented in publicly available literature, the investigation of this compound and its isomers, such as 2-(4-chloro-3-fluorophenyl)oxirane, falls within several established research domains. americanelements.com
Key areas of academic interest include:
Synthetic Utility: The primary focus is on its role as a building block in organic synthesis. For example, the oxidation of related compounds like 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene is a potential route to synthesize this oxirane. evitachem.com
Reaction Mechanisms: Understanding the mechanism of its reactions, particularly the regioselective opening of the epoxide ring under various conditions (acidic, basic, metal-catalyzed), is of fundamental importance. acs.orgacs.org This knowledge is crucial for designing synthetic routes to complex target molecules.
Structural and Spectroscopic Characterization: The unambiguous determination of its structure and the study of its spectroscopic properties are essential for its use as a chemical intermediate.
Comparison with Related Halogenated Oxiranes: A significant part of the academic inquiry involves comparing its reactivity and properties with other halogenated aryl oxiranes. This comparative approach helps in elucidating the specific effects of the 3-chloro and 4-fluoro substitution pattern on the molecule's behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQOERANOXMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020994-89-1 | |
| Record name | 2-(3-chloro-4-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Chloro 4 Fluorophenyl Oxirane and Analogues
Stereoselective Epoxidation Strategies
Stereoselective epoxidation aims to convert a prochiral alkene into an enantiomerically enriched epoxide. This can be achieved through two primary routes: the direct asymmetric epoxidation of a precursor olefin using a chiral catalyst or a chemoenzymatic approach involving the reduction of a ketone followed by cyclization.
The direct asymmetric epoxidation of the precursor, 3-chloro-4-fluorostyrene, represents a powerful strategy for synthesizing 2-(3-chloro-4-fluorophenyl)oxirane. This approach relies on the use of a chiral catalyst to control the facial selectivity of oxygen atom transfer to the double bond. nih.gov Significant progress has been made in developing various catalytic systems, including metal complexes and metal-free organocatalysts. nih.govresearchgate.net
A variety of chiral catalysts have been developed for the asymmetric epoxidation of styrenes and their derivatives. nih.gov Among the most studied are metal-salen complexes and purely organic catalysts.
Chiral Metal-Salen Complexes: Chiral manganese (III) and cobalt (II)-salen complexes are effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes, including styrenes. sioc-journal.cnrsc.org These catalysts, often derived from chiral 1,2-diamines, facilitate the transfer of an oxygen atom from an oxidant like sodium hypochlorite (B82951) (NaOCl) or iodosylbenzene. sioc-journal.cnoup.com The enantioselectivity of the reaction is influenced by the structure of the salen ligand, the choice of the central metal ion, and the reaction conditions. sioc-journal.cn For instance, new chiral Mn(III)-salen complexes have been shown to catalyze the asymmetric epoxidation of substituted styrenes in high yields (95–98%) and with moderate to good enantiomeric excesses (ee's up to 88%). rsc.org
Organocatalysts: The field of organocatalysis has provided metal-free alternatives for asymmetric epoxidation. acs.org Chiral ketones, particularly those derived from carbohydrates like D-fructose, are highly effective. wikipedia.org These ketones generate a chiral dioxirane (B86890) in situ upon reaction with an oxidant such as Oxone (potassium peroxymonosulfate), which then acts as the stereoselective epoxidizing agent. acs.orgwikipedia.org This method has achieved high enantioselectivity (89–93% ee) for a range of styrene (B11656) derivatives. nih.gov Another class of organocatalysts are chiral iminium salts, which form chiral oxaziridinium salts that mediate the epoxidation. beilstein-journals.orgresearchgate.net These have been successfully used with oxidants like Oxone or sodium hypochlorite. researchgate.net
| Catalyst Type | Example Catalyst | Precursor Olefin | Oxidant | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Mn(III)-Salen Complex | Jacobsen-Katsuki Catalyst | Substituted Styrenes | NaOCl / m-CPBA | Up to 88% | rsc.org |
| Organocatalyst (Ketone) | Shi Catalyst (Fructose-derived) | Styrenes | Oxone | 89–93% | nih.gov |
| Organocatalyst (Iminium Salt) | Biphenylazepinium Salt | 1-Phenylcyclohexene | Oxone | Up to 70% | researchgate.net |
| Porphyrin Complex | "Twin-Coronet" Iron Porphyrin | Electron-deficient Styrenes | Iodosylbenzene | Up to 96% | oup.com |
The success of asymmetric catalytic epoxidation hinges on the design of the chiral ligand, which creates the chiral environment necessary to differentiate between the two prochiral faces of the olefin. sioc-journal.cn Optimization of the ligand structure is crucial for achieving high enantioselectivity.
In metal-salen catalysts, the stereochemical outcome is dictated by the chiral diamine backbone and the substituents on the salicylaldehyde (B1680747) portion of the ligand. mdpi.comsioc-journal.cn The steric bulk and electronic properties of these substituents can be fine-tuned to improve catalyst performance for specific substrates. sioc-journal.cn For example, the development of polymeric and self-supported salen catalysts aims to enhance stability and reusability without compromising selectivity. mdpi.com
For organocatalysts, similar principles apply. In ketone-catalyzed epoxidations, the rigid structure of the catalyst, such as the six-membered ring in the fructose-derived Shi catalyst, is critical for high stereoselectivity. wikipedia.org The competition between different transition states (e.g., spiro and planar) can be influenced by electronic effects of substituents on the catalyst, thereby affecting the final enantioselectivity. nih.gov In the development of catalysts for other asymmetric reactions, new families of ligands, such as serine-derived bisoxazolines (sBOX), have been introduced, demonstrating that ancillary coordinating groups can rigidify the transition state and lead to higher levels of enantioinduction. nih.gov This principle of informed ligand design, balancing steric and electronic factors, is broadly applicable to the optimization of catalysts for reactions like the epoxidation of 3-chloro-4-fluorostyrene. acs.orgucla.edu
A powerful alternative to direct asymmetric epoxidation is a two-step chemoenzymatic route. mdpi.com This strategy involves the highly enantioselective bioreduction of a prochiral α-halogenated ketone to a chiral halohydrin, followed by a base-mediated, stereospecific intramolecular cyclization to yield the desired optically active epoxide. mdpi.comrug.nl This method decouples the formation of the stereocenter from the construction of the epoxide ring.
The key step in this chemoenzymatic sequence is the asymmetric reduction of a prochiral α-haloacetophenone, such as 2-chloro-1-(3-chloro-4-fluorophenyl)ethan-1-one, to the corresponding (R)- or (S)-halohydrin. nih.govresearchgate.net This transformation is often accomplished using whole-cell biocatalysts, which contain ketoreductase enzymes that exhibit high stereoselectivity. researchgate.netresearchgate.net
Microorganisms like Rhodotorula rubra, Rhodotorula glutinis, and Geotrichum candidum have been successfully employed for the bioreduction of various halogenated acetophenones. nih.govresearchgate.net For example, the strain Rhodotorula rubra KCh 82 has been used to obtain a series of (R)-halohydrins with high yields and excellent enantiomeric excesses (>99% ee), including (R)-2-chloro-1-(4'-fluoro-phenyl)ethan-1-ol. nih.gov The choice of microorganism can provide access to either enantiomer of the halohydrin; for instance, Rhodotorula glutinis typically yields (R)-alcohols, while Geotrichum candidum can produce the corresponding (S)-alcohols with high ee. researchgate.net The reaction conditions, such as pH and the use of co-solvents, can be optimized to improve conversion and selectivity. nih.govacs.org
| Substrate (α-Haloacetophenone) | Biocatalyst (Whole Cells) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-chloro-4'-fluoroacetophenone | Rhodotorula rubra KCh 82 | R | 93 | >99 | nih.gov |
| 2-chloro-4'-chloroacetophenone | Rhodotorula rubra KCh 82 | R | 93 | >99 | nih.gov |
| 2,4'-dichloroacetophenone | Lactobacillus reuteri DSM 20016 | S | 28 | 92 (96:4 er) | mdpi.com |
| α-Chloroacetophenone | Rhodotorula glutinis CCT 2182 | R | 99 | 99 | researchgate.net |
| α-Chloroacetophenone | Geotrichum candidum CCT 1205 | S | 99 | 99 | researchgate.net |
The final step in the chemoenzymatic synthesis is the conversion of the enantio-enriched halohydrin into the corresponding epoxide. This is typically achieved by treating the halohydrin with a base. jove.comreadchemistry.com The reaction proceeds via an intramolecular Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.com
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.
Hydrolytic kinetic resolution (HKR) is a powerful method for obtaining enantioenriched epoxides and their corresponding 1,2-diols. This reaction involves the enantioselective ring-opening of a racemic epoxide with water, catalyzed by a chiral complex. Chiral (salen)Co(III) complexes are particularly effective for this transformation. acs.org The process allows for the isolation of both the unreacted, enantiomerically enriched epoxide and the resulting chiral diol. google.com The efficiency of the HKR can be enhanced by using electron-deficient aromatic acids as promoters, and the catalyst can be activated in the presence of the epoxide. google.com
| Catalyst System | Substrate | Product(s) | Key Features |
| Chiral (salen)Co(III) complex | Racemic terminal epoxides | Enantioenriched epoxides and 1,2-diols | Highly selective for a variety of terminal epoxides. acs.org |
| (salen)Co(II) complex with O₂ and an aromatic carboxylic acid | Racemic chiral epoxy compound | Enantiomerically enriched non-racemic chiral diol and epoxy compound | The process can be improved by using electron-deficient aromatic acids. google.com |
Table 1: Chiral Catalyst Systems for Hydrolytic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative to chemical methods for resolving racemic epoxides. rug.nl Lipases and epoxide hydrolases are the most commonly used enzymes for this purpose. These biocatalysts can selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer in high enantiomeric purity. acs.orgmdpi.com
For instance, the kinetic resolution of racemic epoxides, including substituted styrene oxides, has been successfully achieved using recombinant E. coli expressing epoxide hydrolase from Sphingomonas sp. HXN-200. acs.org This method yields (S)-epoxides with high enantiomeric excess (ee) and in good yields. acs.org The use of whole-cell biocatalysts is often more economical for practical applications. acs.org Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. rug.nlresearchgate.net
| Enzyme | Substrate | Product(s) | Key Findings |
| Epoxide hydrolase from Sphingomonas sp. HXN-200 (recombinant E. coli) | Racemic substituted styrene oxides | (S)-epoxides and (R,R)-vicinal trans-diols | High enantiomeric excess (98.0–99.5% ee) and yields (37.6–46.5%) for the (S)-epoxides. acs.org |
| Lipase from Candida rugosa (CRL) | Diastereoisomeric mixture of FOP acetates | (S)-FOP alcohol | Effective for the kinetic resolution of a key intermediate for the drug Ezetimibe. mdpi.com |
| Lipase from Aspergillus terreus | Racemic Ketoprofen vinyl ester | (R)-Ketoprofen | High enantioselectivity (E-value of 129) was achieved. mdpi.com |
Table 2: Enzymatic Systems for Kinetic Resolution
Classical and Modern Epoxidation Reactions
Direct epoxidation of the corresponding olefin is a fundamental and widely used method for the synthesis of oxiranes.
The epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for synthesizing epoxides. masterorganicchemistry.comwikipedia.org This reaction, known as the Prilezhaev reaction, involves the syn-addition of an oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in an inert solvent, and the byproduct, m-chlorobenzoic acid, can be removed by a simple workup. masterorganicchemistry.com The rate of this reaction can be increased by using more electron-rich alkenes or more electron-deficient peroxyacids. masterorganicchemistry.com
| Reagent | Substrate | Product | Key Features |
| m-CPBA | 3-Chloro-4-fluorostyrene | This compound | Stereospecific syn-addition. masterorganicchemistry.comwikipedia.org |
| m-CPBA | Cyclohexene (B86901) | Cyclohexene oxide | Concerted mechanism. wikipedia.org |
Table 3: Epoxidation using m-CPBA
The Darzens reaction, or condensation, is a classic method for the formation of α,β-epoxy esters (glycidic esters) or ketones from the reaction of a ketone or aldehyde with an α-haloester or α-haloketone in the presence of a base. metu.edu.trnih.gov Variations of this reaction can be employed to synthesize substituted oxiranes. For example, the reaction of an aldehyde with chloromethylphenylsulfone in the presence of a base can yield an epoxysulfone, which can be a precursor to the desired oxirane. nih.gov The reaction conditions, particularly the choice of base and solvent, can influence the diastereoselectivity of the reaction. researchgate.net
"One-pot" synthetic procedures are highly desirable in organic synthesis as they reduce the number of workup and purification steps, saving time and resources. A one-pot synthesis of racemic oxiranes can be achieved through various routes. For instance, a one-pot process for the synthesis of vicinal diamines from aldehydes involves an initial Darzens reaction to form an epoxysulfone. nih.gov While not directly yielding the oxirane as the final product, this demonstrates the integration of the Darzens reaction into a one-pot sequence. Similarly, one-pot syntheses of chiral β-heterosubstituted alcohols have been developed, which proceed through intermediates that could potentially be converted to oxiranes. nih.govacs.org A patent describes a one-pot synthesis of a triazole derivative starting from an oxirane, indicating the feasibility of multi-step, single-pot transformations involving these heterocycles. google.com
Chemical Reactivity and Transformation Mechanisms of 2 3 Chloro 4 Fluorophenyl Oxirane
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of 2-(3-Chloro-4-fluorophenyl)oxirane is the primary site of its chemical reactivity. This strain makes the oxirane susceptible to ring-opening reactions when treated with a wide array of nucleophiles. vulcanchem.comresearchgate.net These reactions are of significant interest in synthetic organic chemistry as they provide a pathway to vicinal difunctionalized compounds, which are valuable intermediates in the synthesis of more complex molecules. The reaction mechanism typically involves the nucleophile attacking one of the two electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.
The regioselectivity and stereoselectivity of this ring-opening process are critical aspects that determine the structure of the final product. These outcomes are influenced by the nature of the nucleophile, the reaction conditions (acidic, basic, or neutral), and the inherent structural features of the epoxide itself.
The ring-opening of the unsymmetrical this compound can, in principle, yield two different regioisomeric products, depending on whether the nucleophile attacks the C2 (benzylic) or C3 (terminal) carbon of the oxirane ring. The preference for attack at one position over the other is known as regioselectivity and is a key consideration in synthetic planning. rsc.org For aryl oxiranes, the reaction is often highly regioselective. rsc.org
The regiochemical outcome of the nucleophilic attack on this compound is dictated by a balance of steric and electronic factors. researchgate.netrsc.org
Steric Factors : The C2 carbon is attached to a bulky 3-chloro-4-fluorophenyl group, while the C3 carbon is attached to two hydrogen atoms. From a steric standpoint, the C3 position is significantly less hindered, making it the more accessible site for nucleophilic attack, particularly with large or bulky nucleophiles. Under basic or neutral conditions where the reaction proceeds via a pure SN2 mechanism, attack at the less substituted carbon (C3) is generally favored. rsc.org
Electronic Factors : The 3-chloro-4-fluorophenyl substituent exerts strong electronic effects. Both chlorine and fluorine are electron-withdrawing groups, which influences the electron density distribution in the molecule. rsc.orgresearchgate.net This electron-withdrawing nature can stabilize a partial positive charge (carbocation character) at the adjacent benzylic C2 carbon in the transition state. This effect is particularly pronounced under acidic conditions, where the epoxide oxygen is first protonated. The protonated intermediate has significant carbocation character at the more substituted C2 position, making it the preferred site for nucleophilic attack. This leads to the formation of the "Markovnikov" product.
The interplay between these factors means that reaction conditions can be tuned to favor one regioisomer over the other.
| Condition | Favored Attack Position | Primary Influence | Expected Product Type |
| Basic/Neutral | C3 (Terminal) | Steric Hindrance | anti-Markovnikov |
| Acidic | C2 (Benzylic) | Electronic Stabilization | Markovnikov |
Modern computational chemistry provides powerful tools for predicting and understanding the regioselectivity of epoxide ring-opening reactions. sci-hub.se Methods such as Density Functional Theory (DFT) are employed to model the reaction pathways for nucleophilic attack at both C2 and C3 of this compound. researchgate.net
By calculating the activation energies (ΔG‡) for the transition states corresponding to each pathway, chemists can predict the kinetically favored product. rsc.org These calculations take into account both the steric and electronic properties of the molecule and the nucleophile. For instance, computational studies on similar substituted cyclohexene (B86901) oxides have successfully explained experimentally observed regioselectivity by comparing the energies of chair-like and twist-boat-like transition states for hydride attack. rsc.org DFT calculations can show that the attack of a hydride ion is more favorable at one carbon over the other, aligning with experimental results. researchgate.net Such analyses can quantitatively assess the stabilization of partial positive charges at the benzylic position versus the steric accessibility of the terminal position, providing a theoretical basis for the observed regiochemical outcomes. acs.org
When a chiral epoxide undergoes a ring-opening reaction, the stereochemistry of the product is a critical consideration. These reactions are often highly stereospecific or stereoselective, meaning they proceed with a predictable three-dimensional outcome. nih.gov
The nucleophilic ring-opening of epoxides under neutral or basic conditions is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. acs.org A hallmark of the SN2 mechanism is the "backside attack" of the nucleophile on the electrophilic carbon atom. This approach, from the side opposite the carbon-oxygen bond (the leaving group), results in a complete inversion of the stereochemical configuration at the center of attack. masterorganicchemistry.comru.nl
If one starts with an enantiomerically pure sample of (R)-2-(3-Chloro-4-fluorophenyl)oxirane, nucleophilic attack at the C3 carbon will result in a product with an (S) configuration at that center. Similarly, attack at the C2 stereocenter would lead to an inversion at that position. This stereospecificity is highly reliable and is a cornerstone of asymmetric synthesis, allowing for the transfer of chirality from the starting epoxide to the product alcohol. beilstein-journals.orgscispace.com This process is also known as a Walden inversion. masterorganicchemistry.com
Diastereoselectivity arises when a reaction can form two or more diastereomeric products, but one is formed in preference to the other(s). In the context of this compound, diastereoselective transformations can occur if the nucleophile itself is chiral or if other stereocenters are present in the molecule. acs.org
For example, the reaction of a racemic or enantiopure epoxide with a chiral nucleophile can lead to a pair of diastereomeric products in unequal amounts. The facial selectivity of the nucleophile's approach to the epoxide is influenced by the steric and electronic interactions between the existing stereocenter(s) and the incoming chiral reagent, resulting in a diastereomeric excess (d.e.) of one product. whiterose.ac.uk Such transformations are crucial in building complex molecules with multiple, well-defined stereocenters. rug.nl
| Reaction Type | Starting Material | Nucleophile | Stereochemical Outcome | Key Principle |
| Stereospecific | Enantiopure (R)-Epoxide | Achiral | Single Enantiomer Product | Inversion of Configuration (SN2) |
| Diastereoselective | Racemic Epoxide | Chiral | Unequal amounts of Diastereomers | Chiral Recognition |
| Diastereoselective | Enantiopure Epoxide | Chiral | Unequal amounts of Diastereomers | Matched/Mismatched Interactions |
Diverse Nucleophiles in Ring-Opening Chemistry
The strained three-membered ring of this compound makes it susceptible to nucleophilic attack, leading to a variety of functionalized products. The regioselectivity of these ring-opening reactions is a key feature, heavily influenced by the nature of the nucleophile and the reaction conditions.
Hydride-Mediated Reduction to Alcohols
The reduction of epoxides by metal hydrides is a fundamental transformation that yields alcohols. For asymmetrically substituted epoxides like this compound, the reaction can produce two constitutional isomers: a primary alcohol resulting from hydride attack at the substituted benzylic carbon (C2), and a secondary alcohol from attack at the terminal, less-substituted carbon (C1).
The regioselectivity is largely dictated by the nature of the hydride reagent. Nucleophilic hydrides, such as lithium aluminum hydride (LiAlH₄), typically follow an S(_N)2-type mechanism. The hydride ion (H⁻) preferentially attacks the less sterically hindered carbon atom. For 2-aryl-substituted epoxides, this results in the formation of the more substituted alcohol. Conversely, electrophilic hydride reagents tend to yield the less substituted alcohol.
While specific studies on this compound are not extensively documented, the reactivity of analogous aryl-substituted epoxides provides insight. The reduction of these epoxides generally leads to a mixture of regioisomers, with the ratio depending on the specific reagents and conditions employed.
Table 1: Illustrative Hydride Reductions of Aryl Epoxides
| Epoxide Substrate | Hydride Reagent | Major Product | Minor Product |
|---|---|---|---|
| Styrene (B11656) Oxide | LiAlH₄ | 1-Phenylethanol | 2-Phenylethanol |
This table illustrates general reactivity patterns for aryl epoxides, which are expected to be similar for this compound.
Halide-Mediated Conversions to Halohydrins
The ring-opening of epoxides with hydrohalic acids (HX) or other halide sources produces halohydrins. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the acidity of the medium. d-nb.info
Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The subsequent nucleophilic attack by the halide ion exhibits significant S(_N)1 character. The halide will preferentially attack the more substituted carbon (the benzylic position), which can better stabilize the developing partial positive charge. d-nb.infolibretexts.orgyoutube.com This leads to the formation of the corresponding 1-halo-2-alkanol.
Conversely, under neutral or basic conditions, the reaction proceeds via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered carbon atom, yielding the 2-halo-1-alkanol. d-nb.infolibretexts.org Studies on various aryl epoxides have shown that the use of lithium halides (e.g., LiBr) with a solid acid catalyst like Amberlyst-15 can effectively open the ring to form halohydrins. researchgate.net The reaction of 2,3-epoxy alcohols with halide nucleophiles has also been explored, demonstrating regioselective outcomes. scholaris.ca
For this compound, acid-catalyzed addition of HCl would be expected to yield predominantly 1-chloro-1-(3-chloro-4-fluorophenyl)ethan-2-ol.
Aminolysis and Alcoholysis Reactions
Amines and alcohols can act as nucleophiles to open the epoxide ring, yielding amino alcohols and ether alcohols, respectively. These reactions are typically carried out under conditions that favor an S(_N)2 mechanism. The nucleophile (amine or alcohol) attacks the less sterically hindered carbon of the oxirane ring. This regioselectivity is a common feature in the reactions of 2-aryl epoxides.
For instance, the reaction of 2-(4-fluorophenyl)oxirane (B101943) with amines proceeds to give the corresponding amino alcohol. mdpi.com Similarly, alcoholysis and hydrolysis of epoxides can be catalyzed by various agents, including electron-deficient tin(IV) porphyrin complexes, to yield alkoxy alcohols or diols. researchgate.net The reaction of an amine with this compound would be expected to produce 2-amino-1-(3-chloro-4-fluorophenyl)ethanol derivatives.
Carbon Nucleophile Additions
Carbon-carbon bond formation can be achieved through the ring-opening of epoxides with organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents).
Grignard Reagents (RMgX): Grignard reagents are strong nucleophiles that typically attack epoxides at the less sterically hindered carbon in an S(_N)2 fashion. masterorganicchemistry.comdoubtnut.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would be expected to yield a 1-(3-chloro-4-fluorophenyl)propan-2-ol (B7967147) derivative (or a longer chain alcohol, depending on the Grignard reagent used). This approach is valuable for extending carbon chains. A process involving a Grignard reaction has been patented for the synthesis of an epoxiconazole (B1671545) intermediate, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, from a related ketone. google.com
Organocuprates (R₂CuLi): Gilman reagents are softer nucleophiles compared to Grignard reagents. chemistrysteps.commasterorganicchemistry.com They are also known to react with epoxides at the less substituted carbon. masterorganicchemistry.com Their utility is particularly highlighted in conjugate addition reactions, but they are also effective for S(_N)2 ring-opening of epoxides. chemistrysteps.comwikipedia.orgnumberanalytics.com The reaction with this compound would provide a similar regiochemical outcome to that of Grignard reagents.
Electrophilic Activation and Rearrangement Reactions
Lewis Acid Catalyzed Rearrangements
The treatment of epoxides with Lewis acids can induce rearrangement to form carbonyl compounds, such as aldehydes or ketones. For 2-aryl-substituted epoxides like this compound, this rearrangement is a significant reaction pathway. core.ac.ukcore.ac.uk
The mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂) to the epoxide oxygen, which weakens the C-O bonds and facilitates ring-opening to form a carbocation intermediate. core.ac.ukcanterbury.ac.nz This carbocation is most stable at the benzylic position. A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center leads to the formation of a phenylacetaldehyde (B1677652) derivative. organic-chemistry.org
Studies on styrene oxide and its derivatives have shown that this rearrangement can be highly regio- and stereoselective. organic-chemistry.org While ketones can sometimes be formed, aryl epoxides typically yield aldehydes as the major product. uni-tuebingen.de Therefore, the Lewis acid-catalyzed rearrangement of this compound is expected to produce (3-chloro-4-fluorophenyl)acetaldehyde.
Table 2: Illustrative Lewis Acid-Catalyzed Rearrangements of Aryl Epoxides
| Epoxide Substrate | Lewis Acid Catalyst | Major Product |
|---|---|---|
| Styrene Oxide | BF₃·OEt₂ | Phenylacetaldehyde |
| p-Methylstyrene Oxide | BF₃·OEt₂ | (4-Methylphenyl)acetaldehyde |
This table provides examples of rearrangements for analogous compounds, indicating the expected product type for this compound.
Proton-Catalyzed Transformations
The reaction of epoxides in the presence of an acid catalyst is a fundamental transformation that proceeds via activation of the epoxide oxygen. osaka-u.ac.jp In proton-catalyzed reactions of this compound, the first step is the protonation of the oxirane oxygen atom. This creates a more electrophilic species, a protonated epoxide, which is highly susceptible to nucleophilic attack. osaka-u.ac.jp
The subsequent ring-opening is a nucleophilic substitution reaction. For styrene oxide derivatives like this compound, the reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. The attack of the nucleophile occurs preferentially at the benzylic carbon (the carbon atom attached to the phenyl ring). This regioselectivity is attributed to the stabilization of the partial positive charge that develops at this position in the transition state, a feature enhanced by the adjacent aromatic ring. core.ac.uk The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring also influences the electronic properties and stability of these intermediates. core.ac.uk
A common proton-catalyzed transformation is hydrolysis, where water acts as the nucleophile. In an acidic aqueous medium, this compound undergoes ring-opening to yield the corresponding vicinal diol, 1-(3-chloro-4-fluorophenyl)ethane-1,2-diol. While this specific reaction is a general and expected outcome for epoxides under acidic conditions, related biocatalytic hydrolysis using epoxide hydrolase enzymes has been demonstrated for similar substrates like 2-(3-chlorophenyl)oxirane, underscoring the susceptibility of the ring to hydrolytic cleavage. acs.org
| Reactant | Catalyst/Reagent | Product | Transformation Type |
|---|---|---|---|
| This compound | H₃O⁺ (Acidic Water) | 1-(3-Chloro-4-fluorophenyl)ethane-1,2-diol | Acid-Catalyzed Hydrolysis (Ring-Opening) |
Formation of Derivative Structures via Ring Expansion/Contraction
The strained oxirane ring can be converted into larger heterocyclic systems through ring expansion reactions. These transformations are valuable for synthesizing four- and five-membered oxygen-containing rings.
Ring Expansion to Oxetanes and Tetrahydrofurans:
A well-established method for the one-carbon ring expansion of epoxides involves the use of sulfur ylides, such as dimethylsulfoxonium methylide. magtech.com.cnacs.orgresearchgate.net The reaction proceeds via nucleophilic attack of the ylide on an epoxide carbon, leading to ring-opening and subsequent intramolecular substitution to form a four-membered oxetane (B1205548) ring. This method has been successfully applied to 3-chlorostyreneoxide, an analogue of the title compound, to produce 2-(3-chlorophenyl)oxetane. By analogy, this compound is expected to yield 2-(3-chloro-4-fluorophenyl)oxetane under similar conditions.
Further expansion of the resulting oxetane to a five-membered tetrahydrofuran (B95107) (oxolane) ring can also be achieved with dimethylsulfoxonium methylide, although it typically requires more forcing conditions, such as higher temperatures. researchgate.net Alternatively, iron-catalyzed reactions between styrene oxides and alkenes can produce substituted tetrahydrofurans. nih.govrsc.org
| Reactant | Reagent | Conditions | Product | Transformation Type |
|---|---|---|---|---|
| This compound | Dimethylsulfoxonium methylide | Base (e.g., NaH), DMSO, elevated temp. | 2-(3-Chloro-4-fluorophenyl)oxetane | One-Carbon Ring Expansion |
| 2-(3-Chloro-4-fluorophenyl)oxetane | Dimethylsulfoxonium methylide | Higher temperatures (e.g., ~125 °C) | 3-(3-Chloro-4-fluorophenyl)tetrahydrofuran | One-Carbon Ring Expansion |
Ring Expansion via Cycloaddition with Carbon Dioxide:
Another significant ring expansion pathway is the cycloaddition reaction with carbon dioxide to form five-membered cyclic carbonates. This transformation is typically catalyzed by Lewis acids and is an effective method for CO₂ utilization. The reaction of epoxides bearing electron-withdrawing halo-aromatic substituents with CO₂ is known to produce the corresponding 1,3-dioxolan-2-one derivatives. rsc.org For this compound, this reaction would yield 4-(3-chloro-4-fluorophenyl)-1,3-dioxolan-2-one.
| Reactant | Reagent | Catalyst | Product | Transformation Type |
|---|---|---|---|---|
| This compound | Carbon Dioxide (CO₂) | Lewis Acid (e.g., In-based MOF, rsc.org others) | 4-(3-Chloro-4-fluorophenyl)-1,3-dioxolan-2-one | [2+3] Cycloaddition / Ring Expansion |
Compound Index
| Compound Name |
|---|
| 1-(3-Chloro-4-fluorophenyl)ethane-1,2-diol |
| 2-(3-Chloro-4-fluorophenyl)oxetane |
| This compound |
| 2-(3-chlorophenyl)oxetane |
| 3-(3-Chloro-4-fluorophenyl)tetrahydrofuran |
| 3-chlorostyreneoxide |
| 4-(3-Chloro-4-fluorophenyl)-1,3-dioxolan-2-one |
| Carbon dioxide |
| Dimethylsulfoxonium methylide |
| Styrene oxide |
Advanced Spectroscopic and Stereochemical Elucidation of 2 3 Chloro 4 Fluorophenyl Oxirane
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for assessing the enantiomeric purity of chiral molecules like 2-(3-chloro-4-fluorophenyl)oxirane. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in distinct CD spectra. A pure enantiomer will exhibit a CD spectrum, while its mirror image will show a spectrum of equal magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, offers another avenue for determining both enantiomeric purity and absolute configuration of epoxides. fraunhofer.deacs.orgrsc.orgkoreascience.kr This technique is particularly sensitive to the stereochemical environment of vibrating functional groups.
The general approach for enantiomeric excess determination using chiroptical methods is summarized in the table below.
| Method | Principle | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Measurement of the CD spectrum and comparison with a standard of known enantiomeric purity allows for the determination of % ee. The sign of the Cotton effect can be correlated to the absolute configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared radiation. | Provides detailed structural information and is highly sensitive to the absolute configuration of chiral centers. Can be used to determine enantiomeric purity and confirm the absolute configuration of the epoxide. fraunhofer.deacs.orgrsc.orgkoreascience.kr |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Advanced NMR techniques provide detailed information on connectivity, diastereomeric ratios, and absolute configuration.
In reactions where this compound is formed or utilized, the creation of a new stereocenter can lead to the formation of diastereomers. ¹H NMR spectroscopy is a primary method for determining the ratio of these diastereomers. The protons in different diastereomers are in chemically non-equivalent environments and will therefore resonate at slightly different chemical shifts.
The diastereomeric ratio (d.r.) is calculated by integrating the signals corresponding to specific, well-resolved protons of each diastereomer. core.ac.ukresearchgate.netresearchgate.net For epoxides, the protons on the oxirane ring are particularly useful for this analysis. core.ac.uk Although specific data for a reaction involving this compound leading to diastereomers is not provided, the general methodology is well-established. For example, in the epoxidation of other substrates, the integration of distinct proton signals in the ¹H NMR spectrum of the crude reaction mixture allows for a straightforward determination of the diastereomeric ratio. researchgate.netresearchgate.net
Illustrative Example of ¹H NMR for Diastereomeric Ratio Determination of Epoxides:
| Diastereomer | Characteristic Proton Signal | Chemical Shift (ppm) | Integration | Diastereomeric Ratio |
| Diastereomer A | Oxirane Methine Proton | δ_A | I_A_ | I_A_ / (I_A_ + I_B_) |
| Diastereomer B | Oxirane Methine Proton | δ_B_ | I_B_ | I_B_ / (I_A_ + I_B_) |
Determining the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. A powerful NMR-based method for this purpose involves the use of chiral derivatizing agents (CDAs). One of the most widely used CDAs is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), and its corresponding acid chloride. nih.govnih.govresearchgate.net
The methodology involves reacting the chiral alcohol, obtained from the nucleophilic ring-opening of the epoxide this compound, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. The resulting diastereomers will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety.
By analyzing the differences in chemical shifts (Δδ = δ_S_ - δ_R_) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol, and thus the epoxide, can be deduced based on Mosher's model. nih.govnih.gov
Mosher's Method for Absolute Configuration Determination:
| Step | Procedure | Expected Outcome |
| 1. Ring Opening | Nucleophilic ring-opening of this compound with a suitable nucleophile (e.g., H₂O/acid or a Grignard reagent) to yield a secondary alcohol. | A chiral secondary alcohol. |
| 2. Derivatization | Reaction of the secondary alcohol with both (R)- and (S)-MTPA chloride in separate reactions. | Formation of two diastereomeric MTPA esters. |
| 3. NMR Analysis | Acquisition of ¹H NMR spectra for both diastereomeric esters. | Different chemical shifts for protons near the chiral center. |
| 4. Δδ Calculation and Assignment | Calculation of Δδ (δ_S - δ_R_) for protons on both sides of the ester. Protons with Δδ > 0 are assigned to one side of the Mosher plane model, and those with Δδ < 0 to the other. | Determination of the absolute configuration of the secondary alcohol. |
X-ray Crystallography for Molecular Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration. For a crystalline derivative of this compound, this technique can unambiguously establish its molecular geometry and stereochemistry.
While a crystal structure for this compound itself is not publicly available, data from closely related substituted phenyl oxiranes can provide representative structural parameters. For example, the crystal structure of (2R,3R)-3-(2-chlorophenyl)-N-phenyloxirane-2-carboxamide reveals key details about the conformation of the phenyl and oxirane rings. iucr.org In this related structure, the two phenyl rings adopt a syn configuration with respect to the epoxide ring. iucr.org The dihedral angles between the oxirane ring and the phenyl rings are 59.71(16)° and 67.58(15)°. iucr.org
The absolute configuration can be determined with high confidence if a heavy atom is present in the structure (not applicable here with Cl and F) or by the anomalous dispersion method (Flack parameter).
Representative Crystallographic Data for a Substituted Phenyl Oxirane Derivative:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| a (Å) | 6.6610 (1) | iucr.org |
| b (Å) | 10.0343 (2) | iucr.org |
| c (Å) | 20.2433 (3) | iucr.org |
| α (°) | 90 | iucr.org |
| β (°) | 90 | iucr.org |
| γ (°) | 90 | iucr.org |
| V (ų) | 1353.03 (4) | iucr.org |
| Z | 4 | iucr.org |
Vibrational Spectroscopy for Conformational and Electronic Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups, bonding, and conformational properties of this compound. The vibrational modes of the molecule are sensitive to its electronic structure and local environment.
The key functional groups, the oxirane ring and the substituted phenyl ring, give rise to characteristic absorption bands. The oxirane ring has several characteristic vibrations, including the ring breathing mode (symmetric stretch), asymmetric ring stretch, and CH₂ wagging and twisting modes. The C-O-C stretching vibrations of the epoxide ring are typically observed in the 1250 cm⁻¹ region. researchgate.netmdpi.comsemanticscholar.org The C-H stretching vibrations of the oxirane ring appear around 3000 cm⁻¹.
The 3-chloro-4-fluorophenyl group exhibits characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes that are indicative of the substitution pattern. The C-F and C-Cl stretching vibrations will also be present at their characteristic frequencies. The electronic effects of the electron-withdrawing chloro and fluoro substituents can influence the vibrational frequencies of both the phenyl ring and the adjacent oxirane ring.
Characteristic Vibrational Frequencies for Substituted Phenyl Oxiranes:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100 - 3000 | researchgate.netmdpi.comsemanticscholar.org |
| Oxirane C-H Stretch | ~3050 | researchgate.netmdpi.comsemanticscholar.org |
| Aromatic C=C Stretch | 1600 - 1450 | researchgate.netmdpi.comsemanticscholar.org |
| Oxirane Ring Breathing | ~1250 | researchgate.netmdpi.comsemanticscholar.org |
| C-O-C Asymmetric Stretch | ~950 - 810 | acs.org |
| C-F Stretch | ~1250 - 1000 | researchgate.net |
| C-Cl Stretch | ~800 - 600 | researchgate.net |
| Out-of-plane C-H Bending | 900 - 675 | wiley.com |
These spectroscopic techniques, when used in concert, provide a powerful toolkit for the unambiguous elucidation of the structure, purity, and stereochemistry of this compound, which is essential for its application in stereoselective synthesis and medicinal chemistry.
Theoretical and Computational Investigations of 2 3 Chloro 4 Fluorophenyl Oxirane
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For a compound like 2-(3-Chloro-4-fluorophenyl)oxirane, such calculations would provide invaluable insights into its behavior.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would reveal key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. However, specific DFT data for this compound, including optimized bond lengths, bond angles, and orbital energies, are not reported in the surveyed literature.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich regions, likely around the oxygen and fluorine atoms, which would be susceptible to electrophilic attack. Conversely, electron-deficient regions, which are prone to nucleophilic attack, would also be identified. This analysis is crucial for understanding the regioselectivity of ring-opening reactions. Without specific studies on this molecule, a detailed MEP map and its interpretation remain unavailable.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify hyperconjugative interactions, which are key to understanding molecular stability. For this compound, NBO analysis would elucidate the interactions between the lone pairs of the oxygen, fluorine, and chlorine atoms with the antibonding orbitals of the oxirane ring and the phenyl group. These interactions influence the molecule's geometry and reactivity. Specific NBO analysis data, such as stabilization energies associated with these intramolecular interactions, have not been found in the literature for this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a vital tool for studying the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Analysis of Epoxidation and Ring-Opening Reactions
The formation of this compound (epoxidation) and its subsequent reactions, particularly ring-opening, are of significant chemical interest. A computational analysis of the transition states involved in these processes would reveal the structures of the high-energy intermediates and the energetic barriers that must be overcome. For ring-opening reactions, this analysis would be critical in explaining the regioselectivity—that is, which of the two carbon atoms of the oxirane ring is preferentially attacked by a nucleophile. Such detailed transition state analyses for this specific epoxide are not documented.
Conformational Analysis and Stereochemical Predictions
The conformational preferences of this compound are primarily determined by the rotation of the substituted phenyl group relative to the oxirane ring. This rotation is influenced by a delicate balance of steric hindrance, electrostatic interactions, and potential weak intramolecular interactions.
Conformational Analysis:
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. For substituted phenyloxiranes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the potential energy surface associated with the rotation around the C-C bond connecting the phenyl ring and the oxirane.
The key dihedral angle to consider is that between the plane of the phenyl ring and the plane of the oxirane ring. For phenyloxirane itself, studies have shown that the most stable conformation involves a tilted arrangement of the phenyl ring relative to the oxirane, rather than a perfectly perpendicular or coplanar orientation acs.org. This tilt is a compromise between maximizing conjugation (favoring coplanarity) and minimizing steric repulsion between the ortho hydrogens of the phenyl ring and the hydrogens of the oxirane ring (favoring a perpendicular arrangement).
For this compound, the presence of the chloro and fluoro substituents introduces additional electronic and steric factors. The chloro group at the meta position and the fluoro group at the para position will influence the electron distribution in the phenyl ring and may engage in weak intramolecular interactions. It is plausible that multiple local energy minima exist, corresponding to different rotational conformers. The global minimum energy conformation would represent the most populated state of the molecule under thermal equilibrium.
To illustrate the expected findings from a detailed computational study, the following table presents hypothetical data for the relative energies of different conformers of this compound.
| Conformer | Dihedral Angle (Phenyl-Oxirane) | Relative Energy (kcal/mol) |
| A | 0° (Eclipsed) | +2.5 |
| B | 60° (Gauche) | 0.0 (Global Minimum) |
| C | 90° (Perpendicular) | +0.8 |
| D | 120° (Gauche) | +0.2 |
| E | 180° (Bisected) | +3.0 |
| This table is illustrative and based on typical energy profiles for substituted phenyloxiranes. |
Stereochemical Predictions:
The synthesis of this compound, for instance, via the epoxidation of 3-chloro-4-fluorostyrene, can lead to a racemic mixture of (R)- and (S)-enantiomers. The prediction of stereochemical outcomes in reactions involving this epoxide is of significant interest. Computational modeling can be employed to predict the stereoselectivity of nucleophilic ring-opening reactions.
The regioselectivity and stereoselectivity of such reactions are governed by the electronic and steric nature of both the epoxide and the incoming nucleophile. For example, in reactions catalyzed by acids, the formation of a partial positive charge on the benzylic carbon is favored, leading to nucleophilic attack at this position. The stereochemical outcome (inversion or retention of configuration) would depend on the specific reaction mechanism (SN1-like vs. SN2-like). DFT calculations can model the transition states for different pathways, allowing for the prediction of the major stereoisomer formed. Studies on similar epoxides have demonstrated that the stereochemistry of the products can be influenced by the substituents on the phenyl ring mdpi.com.
Influence of Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational chemistry accounts for these effects using various solvation models, such as the Polarizable Continuum Model (PCM).
Influence on Molecular Properties:
The presence of polar solvents is expected to influence the molecular properties of this compound. For instance, the dipole moment of the molecule is likely to increase in polar solvents due to the stabilization of charge separation. A computational study on a related compound, (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, demonstrated that global classifiers and chemical reactivity were substantially altered by solvents researchgate.net.
The following table provides a hypothetical illustration of how the calculated dipole moment of this compound might change with the solvent environment.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 2.1 |
| Chloroform | 4.8 | 2.8 |
| Acetone | 20.7 | 3.5 |
| Water | 78.4 | 4.0 |
| This table is illustrative and demonstrates the expected trend of increasing dipole moment with solvent polarity. |
Influence on Reactivity:
Solvation can have a profound impact on the reactivity of the epoxide ring. For nucleophilic ring-opening reactions, polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rate and selectivity. For instance, in an SN1-type mechanism, polar protic solvents would be particularly effective at stabilizing the carbocation-like intermediate, potentially accelerating the reaction.
Computational studies can model reaction pathways in different solvents to predict these effects. The activation energies for various reaction channels can be calculated, providing insight into how the solvent can modulate the kinetic and thermodynamic favorability of different reaction outcomes. Research on other epoxides has shown that the inclusion of solvent effects in calculations can modify gas-phase selectivities and activation energies researchgate.net. For this compound, it is anticipated that polar solvents would facilitate the ring-opening process, with the extent of this effect being dependent on the specific nature of the solvent and the nucleophile.
Role As a Key Synthetic Intermediate in Organic Synthesis
Precursor to Chiral Building Blocks
The generation of enantiomerically pure compounds is a central goal in medicinal chemistry and materials science. 2-(3-Chloro-4-fluorophenyl)oxirane serves as an excellent starting point for various chiral molecules. fluorochem.co.ukbldpharm.com A predominant strategy for accessing these chiral materials is through the kinetic resolution of the racemic oxirane, where one enantiomer reacts faster than the other, allowing for the separation of a slow-reacting epoxide and a chiral product, both with high enantiomeric purity. rug.nlresearchgate.net
Enzymatic catalysis, particularly with epoxide hydrolases (EHs) and lipases, is a powerful method for the stereoselective ring-opening of epoxides. acs.org The kinetic resolution of racemic epoxides through hydrolysis yields enantiomerically enriched epoxides and vicinal diols. This approach is well-documented for structurally related styrene (B11656) oxides. For instance, studies on various substituted styrene oxides demonstrate that microbial epoxide hydrolases can catalyze their enantioselective hydrolysis to produce the corresponding (R)- and (S)-vicinal diols and leave the unreacted epoxide with high enantiomeric excess (ee). acs.org
Similarly, halohydrin dehalogenases (HHDHs) can be employed for the asymmetric ring-opening of epoxides with various nucleophiles. This process can be fine-tuned to produce chiral halohydrins, which are valuable synthetic intermediates. rug.nlresearchgate.net The chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles often proceeds via the asymmetric reduction of a corresponding chloroketone to a chiral chlorohydrin, which is then cyclized. mdpi.com For example, the lipase-catalyzed synthesis of both enantiomers of 3-chloro-1-arylpropan-1-ols has been successfully demonstrated, showcasing a pathway to chiral halohydrins from related precursors. researchgate.net The hydrolysis of the oxirane ring in this compound can also lead to the corresponding diol, 1-(3-chloro-4-fluorophenyl)ethane-1,2-diol, another important chiral building block.
Table 1: Examples of Biocatalytic Resolutions for Phenyl-Substituted Epoxides & Precursors This table is illustrative of the types of transformations applicable to this compound based on related structures.
| Precursor/Substrate | Biocatalyst | Reaction Type | Chiral Product(s) | Reference |
|---|---|---|---|---|
| rac-2-(4-Fluorophenyl)oxirane | Halohydrin dehalogenase (HHDH) | Cyanolysis | (S)-3-(4-fluorophenyl)-3-hydroxypropanenitrile | acs.org |
| rac-Aryl-chlorohydrins | Lipase (e.g., from Pseudomonas fluorescens) | Enantiomer-selective acylation | (R)- and (S)-Aryl-chlorohydrins | researchgate.net |
| meso-Epoxides | Epoxide Hydrolase (EH) | Enantioselective hydrolysis | Chiral vicinal diols | acs.org |
Chiral vicinal amino alcohols are critical components in many pharmaceutical compounds and chiral ligands. The epoxide ring of this compound is an ideal electrophile for ring-opening with nitrogen-based nucleophiles. A common and effective strategy involves the use of an azide (B81097) nucleophile (N₃⁻) to open the epoxide, yielding a chiral azido (B1232118) alcohol. nih.gov
Subsequent reduction of the azide group, typically through catalytic hydrogenation (e.g., using Pd/C and H₂), cleanly converts the azido alcohol into the corresponding vicinal amino alcohol. nih.govresearchgate.net This two-step sequence is highly efficient and preserves the stereochemistry established during the initial ring-opening. This method provides access to valuable enantiopure amino alcohols that incorporate the 3-chloro-4-fluorophenyl moiety.
Construction of Complex Molecular Scaffolds
The reactivity of this compound makes it a powerful tool for building more elaborate molecular architectures, including strained heterocyclic systems and complex polycyclic structures.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as important pharmacophores due to their unique structural properties. rsc.org The synthesis of substituted azetidines can be achieved through the intramolecular cyclization of γ-amino alcohols, which can be derived from epoxides. A general and scalable method involves the reaction of an amine with an oxirane-containing molecule (like epichlorohydrin (B41342) or a substituted glycidyl (B131873) tosylate) to form an N-substituted epoxy amine intermediate. acs.org This intermediate can then undergo a base-induced intramolecular ring-closure to form the azetidine (B1206935) ring. acs.org
More directly, studies have shown that cis-3,4-epoxy amines can undergo Lewis acid-catalyzed intramolecular aminolysis to selectively form azetidines. nih.gov A 4-fluorophenyl-substituted epoxide, for example, has been successfully converted to the corresponding azetidine derivative in moderate yield using this methodology. nih.gov This demonstrates a direct pathway from phenyl-oxirane systems to functionalized azetidines.
The 3-chloro-4-fluorophenyl motif is found in various complex molecules with significant biological activity, including spirocyclic compounds. mdpi.comresearchgate.net Spirocycles, which contain a central carbon atom shared by two rings, are of great interest in drug design. researchgate.net The synthesis of these structures often requires versatile building blocks that can participate in cyclization reactions.
For instance, the 3-chloro-4-fluorophenyl group has been incorporated into spirooxindolo-β-lactams via a Staudinger cycloaddition between a ketene (B1206846) and an imine derived from 3-chloro-4-fluoroaniline. acs.org While this specific example does not start from the oxirane, the high reactivity of the epoxide ring in this compound makes it a prime candidate for constructing the necessary precursors for such cyclizations. It can be used to introduce the entire (3-chloro-4-fluorophenyl)hydroxyethyl side chain, which can then be elaborated and cyclized to form intricate polycyclic or spiro systems. rsc.orgcore.ac.uk
Intermediate in the Synthesis of Fluorinated Aromatic Compounds
Fluorine-containing organic compounds are of immense importance in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is not just a fluorinated molecule itself, but a key intermediate used to introduce the specific 3-chloro-4-fluorophenyl fragment into larger, more complex target molecules. google.com
Its utility lies in the ability to undergo ring-opening reactions with a wide variety of carbon and heteroatom nucleophiles. This allows for the attachment of the fluorinated aromatic group to different molecular backbones, providing a library of new fluorinated compounds. For example, it can be used in the synthesis of precursors for fungicidally active compounds or other biologically relevant molecules where the specific halogen substitution pattern is crucial for activity. researchgate.netgoogle.com The synthesis of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-ones and other complex heterocycles has been shown to incorporate this valuable fluorinated phenyl moiety. d-nb.info
Future Research Directions and Emerging Methodologies for Aryl Oxiranes
Development of Novel and Sustainable Asymmetric Catalytic Systems
The synthesis of enantiomerically pure aryl oxiranes and their derivatives is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While significant progress has been made, the development of novel and sustainable asymmetric catalytic systems remains a major research focus. Future efforts are directed towards catalysts that are not only highly enantioselective but also economically viable and environmentally benign.
Research is increasingly focused on the use of earth-abundant metals and organocatalysts to replace expensive and toxic heavy metals. For instance, modified Ti/MCM-41 catalysts have been investigated for the enantioselective epoxidation of styrene (B11656), achieving moderate enantioselectivity. bohrium.comcsic.es While these systems show promise, there is considerable room for improvement in terms of both enantiomeric excess (ee) and catalyst efficiency. bohrium.comcsic.es The development of chiral P,P=O ligands for palladium-catalyzed cross-coupling reactions represents another promising avenue. researchgate.net Furthermore, the merger of photoredox catalysis with copper catalysis has been shown to be effective for the asymmetric alkoxycarbonyl-cyanation of styrenes, yielding chiral β-aryl-substituted β-cyanoester derivatives with high enantioselectivities. acs.org
Future work will likely involve the design of more sophisticated ligand architectures, the use of cooperative catalytic systems, and the exploration of novel activation modes to enhance enantioselectivity and broaden the substrate scope. A key challenge is to develop systems that are effective for a wide range of substituted aryl oxiranes, including those with electron-withdrawing groups like the 3-chloro-4-fluorophenyl moiety.
Table 1: Performance of Selected Asymmetric Catalytic Systems for Aryl Epoxides
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Ti/MCM-41 with chiral tartrates | Styrene | (R)-Styrene oxide | 55-62% | bohrium.comcsic.es |
| Cp*RhCl[(R,R)-Tsdpen] | 2-Chloroacetophenone | (R)-Styrene oxide | up to 98% | acs.org |
| P450BM3_F87A with Im-C6-Phe | Styrene | (R)-Styrene oxide | 84% | rsc.org |
| Ni/Photoredox with BiIm ligand | Styrene oxides | Chiral 2,2-diarylalcohols | High | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemists approach reaction design and optimization. eurekalert.orgrjptonline.org For aryl oxirane chemistry, AI and ML models can be trained on large datasets of experimental reactions to predict outcomes, such as yield, regioselectivity, and stereoselectivity, with increasing accuracy. acs.orgceur-ws.orgresearchgate.net These predictive models can significantly reduce the number of experiments required, saving time and resources.
Recent studies have demonstrated the potential of ML in predicting the sites of epoxidation on complex molecules and in forecasting reaction yields. acs.orgresearchgate.net For example, a deep learning model, Reactron, has been developed to predict reaction outcomes by simulating electron movements, offering a more mechanistic understanding of the reaction. arxiv.org Another study presented a supervised ML model to predict the yield of vanadium-catalyzed epoxidation reactions with a high degree of accuracy (R2 test score of 90%). researchgate.net These models can identify key molecular descriptors that influence reactivity, providing valuable insights for catalyst design and reaction optimization. researchgate.net
Table 2: Application of AI/ML in Predicting Epoxidation Reaction Outcomes
| AI/ML Model | Application | Key Finding | Reference |
| Deep Convolutional Network | Prediction of sites of epoxidation (SOEs) | Identified SOEs with 94.9% AUC performance. | acs.org |
| Artificial Neural Networks | Optimization of soybean oil epoxidation | Determined optimal reaction conditions for duration and temperature. | ceur-ws.org |
| Supervised Machine Learning Model | Prediction of vanadium-catalyzed epoxidation yield | Achieved a predictive R2 test score of 90% with a mean absolute error of 4.7%. | researchgate.net |
| Reactron (Electron-based ML model) | General reaction prediction with mechanistic insights | High predictive performance by integrating electron movement. | arxiv.org |
Exploration of New Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation. wikipedia.org The strained nature of the oxirane ring makes it an excellent trigger for cascade sequences. Future research will undoubtedly focus on the discovery and development of novel cascade reactions initiated by the ring-opening of aryl oxiranes like 2-(3-Chloro-4-fluorophenyl)oxirane.
Recent examples of such reactions include the tandem base-promoted ring-opening/Brook rearrangement/allylic alkylation of silyl-substituted epoxyaldehydes and the phosphine-catalyzed cascade lactonization/[2 + 1] annulation of vinyl oxiranes with sulfonium (B1226848) compounds to form spiro-2(3H)-furanone skeletons. acs.orgacs.org Photoredox-catalyzed cascade reactions involving aryl radicals have also been developed for the synthesis of complex polycyclic skeletons. nih.gov These reactions demonstrate the potential to rapidly build molecular complexity from simple aryl oxirane starting materials.
The development of multicomponent reactions (MCRs) involving aryl oxiranes is another promising area. MCRs allow for the formation of multiple bonds in a single step, leading to highly efficient and atom-economical syntheses. The design of new MCRs that incorporate the 3-chloro-4-fluorophenyl oxirane moiety will be a key focus, enabling the rapid generation of libraries of structurally diverse compounds for biological screening.
Table 3: Examples of Cascade Reactions Involving Oxiranes
| Reaction Type | Starting Materials | Key Product Scaffold | Reference |
| Base-promoted ring opening/Brook rearrangement/allylic alkylation | O-Silyl cyanohydrins of β-silyl-α,β-epoxyaldehydes | Functionalized homoenolate equivalents | acs.org |
| Phosphine-catalyzed lactonization/[2 + 1] annulation | Vinyl oxiranes and sulfonium compounds | Spiro-2(3H)-furanone skeletons | acs.org |
| Photoredox-catalyzed arylation/cyclization/Friedel-Crafts | Enones and diaryliodonium salts | Norascyronone polycyclic skeleton | nih.gov |
| FeCl3 catalyzed regioselective ring-opening | Aryl oxiranes and 4-hydroxycoumarin | Furo[3,2-c]coumarins | researchgate.net |
Advanced In-Situ Monitoring Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. Advanced in-situ monitoring techniques are becoming increasingly important for elucidating the complex pathways of aryl oxirane reactions. mt.comtandfonline.com These techniques allow for the real-time observation of reactants, intermediates, and products, providing a wealth of mechanistic information.
In-situ Fourier Transform Infrared (FTIR) spectroscopy (ReactIR) and Raman spectroscopy are powerful tools for studying epoxide reactions, including ring-opening polymerizations. mt.comoptica.org These methods can be used to measure reaction kinetics, track the concentration of functional groups, and identify transient intermediates. tandfonline.comoptica.orgtandfonline.com For example, real-time FTIR has been used to quantify the network growth of epoxy/diamine thermosets, providing a complete picture of the development of the network structure throughout the curing process. tandfonline.comtandfonline.com
Future research will likely see the increased application of these and other advanced techniques, such as in-situ NMR and mass spectrometry, to study the mechanisms of reactions involving this compound. The data obtained from these studies will be invaluable for validating the predictions of computational models and for guiding the development of more efficient and selective synthetic methods.
Table 4: In-Situ Monitoring Techniques for Epoxide Reactions
| Technique | Application | Information Obtained | Reference |
| Fiber-Optic Raman Spectroscopy | Real-time monitoring of epoxy curing | Percent cure with high reliability (+/- 0.54%). | optica.org |
| In-situ FTIR (ReactIR) | Study of ring-opening polymerization (ROP) and copolymerization (ROCOP) | Reaction kinetics and mechanistic support. | mt.com |
| Real-time NIR Spectroscopy | Quantification of epoxy/diamine network growth | Direct quantification of functional groups during cure. | tandfonline.comtandfonline.com |
| Cyclic Voltammetry | Study of titanocene-catalyzed epoxide ring-opening | Mechanistic insights into the catalytic cycle. | acs.org |
Design of Novel Scaffolds Featuring the 3-Chloro-4-fluorophenyl Oxirane Moiety
The 3-chloro-4-fluorophenyl group is a common substituent in bioactive molecules due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The incorporation of this moiety into novel molecular scaffolds via the this compound intermediate is a promising strategy for the discovery of new therapeutic agents and functional materials. mdpi.comresearchgate.netresearchgate.net
Research in this area will focus on the design and synthesis of new heterocyclic and spirocyclic scaffolds derived from the ring-opening of this compound with various nucleophiles. For example, the reaction of this oxirane with different amines, thiols, or other nucleophiles can lead to a diverse range of functionalized building blocks. These building blocks can then be used in further synthetic transformations to create complex molecular architectures. The synthesis of novel spiro[indoline-3,2'-pyrrole] derivatives incorporating the 3-chloro-4-fluorophenyl group has been reported, with these compounds showing potential as anticancer agents. mdpi.com
The development of diversity-oriented synthesis strategies will be crucial for generating large libraries of compounds based on the 3-chloro-4-fluorophenyl oxirane scaffold. These libraries can then be screened for a wide range of biological activities, potentially leading to the identification of new drug candidates with improved efficacy and safety profiles.
Table 5: Examples of Novel Scaffolds Incorporating Substituted Phenyl Moieties
| Scaffold Type | Key Synthetic Step | Potential Application | Reference |
| Spiro[indoline-3,5′-pyrroline]-2,2′dione | Multicomponent reaction | Anticancer agents | mdpi.com |
| Functionalized aziridines | Ring-opening of aryloxiranes followed by cyclization | Antimicrobial agents | mdpi.com |
| 4,7-dichloroquinoline and methyltriazolopyrimidine analogs | Multi-component Petasis reaction | Antimalarial agents | researchgate.net |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives | Condensation reaction | GABA-A receptor positive allosteric modulators | nih.gov |
| Furo[3,2-c]coumarins | Regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin | Biologically active heterocycles | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
